Pyridazine-3-thiol
Overview
Description
Pyridazine-3-thiol is a heterocyclic compound that features a six-membered ring containing two nitrogen atoms at positions 1 and 2, and a thiol group at position 3. This compound is part of the pyridazine family, which is known for its unique physicochemical properties, including weak basicity, high dipole moment, and dual hydrogen-bonding capacity . These properties make pyridazine derivatives valuable in various fields, including medicinal chemistry and material science.
Mechanism of Action
Pyridazine-3-thiol, also known as 3(2H)-pyridazinone, belongs to the pyridazine class of organic compounds. It is characterized by a pyridazine ring with a thiol (-SH) functional group attached. This compound has drawn significant interest due to its diverse pharmacological activities .
Action Environment
Environmental factors play a crucial role in this compound’s efficacy and stability. These factors include pH, temperature, humidity, and exposure to light. For instance, degradation under specific conditions could impact its therapeutic potential.
: Dubey, S., & Bhosle, P. A. (2015). Pyridazinone: an important element of pharmacophore possessing a broad spectrum of activity. Medicinal Chemistry Research, 24(9), 3579–3598. Read more
Biochemical Analysis
Biochemical Properties
Pyridazine-3-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with monoamine oxidase, where this compound acts as an inhibitor, potentially influencing neurotransmitter levels in the brain . Additionally, this compound exhibits robust hydrogen-bonding capacity, which can be crucial in drug-target interactions .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving tyrosine kinase receptors. This compound can modulate gene expression, leading to changes in cellular metabolism and function. For instance, this compound has been shown to inhibit the proliferation of certain cancer cell lines by interfering with their signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit enzymes such as monoamine oxidase by binding to their active sites, thereby preventing substrate access. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or extreme pH levels. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can exert therapeutic effects, such as reducing inflammation or inhibiting tumor growth. At high doses, this compound may exhibit toxic effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. This compound can affect metabolic flux by altering the levels of specific metabolites. For example, this compound has been shown to increase the levels of certain neurotransmitters by inhibiting their degradation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound tends to accumulate in specific tissues, such as the liver and brain, where it exerts its biochemical effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound has been found in the mitochondria, where it affects mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridazine-3-thiol can be synthesized through several methods. One common approach involves the cyclization of hydrazine derivatives with dicarbonyl compounds. For instance, the reaction of hydrazine hydrate with 1,4-dicarbonyl compounds under acidic conditions can yield pyridazine derivatives . Another method includes the use of β,γ-unsaturated hydrazones in a copper-promoted 6-endo-trig cyclization, which provides pyridazines with high regioselectivity and functional group tolerance .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in scaling up the production process. For example, the use of acetonitrile as a solvent and copper catalysts can enhance the efficiency of the cyclization reactions .
Chemical Reactions Analysis
Types of Reactions: Pyridazine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenated pyridazines can undergo nucleophilic substitution with amines or thiols.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydropyridazines.
Substitution: Amino-pyridazines, thio-pyridazines.
Scientific Research Applications
Pyridazine-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to form stable complexes with metal ions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts
Comparison with Similar Compounds
Pyridazine: Lacks the thiol group but shares the pyridazine ring structure.
Pyridazine-3-one: Contains a keto group instead of a thiol group at position 3.
Pyridazine-3-carboxamide: Features a carboxamide group at position 3.
Uniqueness: Pyridazine-3-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications where thiol reactivity is advantageous, such as in the development of enzyme inhibitors and advanced materials .
Properties
IUPAC Name |
1H-pyridazine-6-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2S/c7-4-2-1-3-5-6-4/h1-3H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQSRZSUGBETRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)NN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394639 | |
Record name | PYRIDAZINE-3-THIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28544-77-6 | |
Record name | 3-Pyridazinethiol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252187 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | PYRIDAZINE-3-THIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pyridazine-3-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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